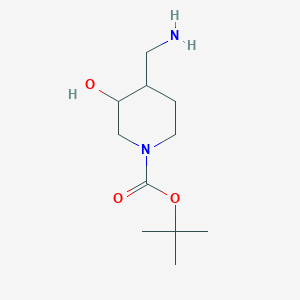

Tert-butyl 4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate

Description

tert-Butyl 4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate (CAS 1932053-73-0) is a piperidine-derived compound with a molecular formula of C₁₁H₂₂N₂O₃ and a molecular weight of 230.30 g/mol . It features a tert-butoxycarbonyl (Boc) protective group, a hydroxymethyl substituent at position 3, and an aminomethyl group at position 4 of the piperidine ring. This stereochemically complex molecule is primarily utilized as a pharmaceutical intermediate, particularly in the synthesis of bioactive molecules targeting epigenetic regulation and kinase inhibition . Its structural attributes, including hydrogen-bonding capabilities from the hydroxyl and amine groups, contribute to its reactivity and solubility profile .

Properties

IUPAC Name |

tert-butyl 4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(6-12)9(14)7-13/h8-9,14H,4-7,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAGALXYDHSHHCD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C(C1)O)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of 3-Hydroxypyridine

The most widely reported method involves hydrogenating 3-hydroxypyridine to form 3-hydroxypiperidine, followed by resolution and protection steps. Key parameters include:

Mechanistic Insight :

The hydrogenation reduces the pyridine ring to piperidine while retaining the hydroxyl group. Rh/C facilitates heterocyclic saturation without over-reduction.

Diastereomeric Resolution with Chiral Acids

To achieve enantiomeric purity, 3-hydroxypiperidine is resolved using chiral acids such as D-pyroglutamic acid or tartaric acid derivatives:

-

Procedure :

Optimization Note :

Lowering the molar ratio of D-pyroglutamic acid (1:0.55–0.6) improves cost efficiency without compromising yield.

Ring-Closure Strategy from Linear Precursors

Cyclization of 5-Halo-2-Hydroxypentylamine Halogen Acid Salts

An alternative route avoids pyridine derivatives by forming the piperidine ring via intramolecular nucleophilic substitution:

Advantages :

Functionalization and Protection

Post-cyclization steps introduce the aminomethyl and tert-butyl groups:

-

Aminomethylation :

-

Boc Protection :

Stereochemical Control and Purification

Enantioselective Synthesis

For applications requiring specific stereoisomers (e.g., (3S,4S)-configuration):

Purification Techniques

-

Distillation : Isolate 3-hydroxypiperidine via vacuum distillation (67–69°C at 26.6 Pa).

-

Recrystallization : Refine Boc-protected intermediates using ethyl acetate/hexane mixtures.

-

Chromatography : Employ silica gel chromatography for final product purification (98% purity).

Comparative Analysis of Methods

| Method | Starting Material | Key Steps | Yield | Stereochemical Control |

|---|---|---|---|---|

| Hydrogenation-Resolution | 3-Hydroxypyridine | Hydrogenation, resolution, Boc | 50–55% | High (via chiral acids) |

| Ring-Closure | Halogenated amines | Cyclization, Mannich, Boc | 70–75% | Moderate (requires resolution) |

Cost Considerations :

-

Rh/C catalysts increase hydrogenation costs but improve throughput.

-

Chiral resolving agents (e.g., D-pyroglutamic acid) add ~20% to raw material expenses.

Industrial Scalability and Challenges

Scalability of Hydrogenation Route

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains three reactive sites:

-

Tert-butyl carbamate : Acts as a protecting group for amines, removable under acidic conditions.

-

Hydroxyl group (-OH) : Participates in oxidation, protection/deprotection, and nucleophilic substitution.

-

Aminomethyl group (-CH2NH2) : Involved in alkylation, acylation, and condensation reactions.

2.1. Deprotection of the Tert-Butyl Carbamate

The tert-butyl group is cleaved under acidic conditions to yield the free amine:

-

Conditions : Room temperature, 1–4 hours.

-

Product : 4-(Aminomethyl)-3-hydroxypiperidine.

Example :

2.2. Oxidation of the Hydroxyl Group

The hydroxyl group is oxidized to a ketone under mild conditions:

-

Reagent : Pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

-

Product : Tert-butyl 4-(aminomethyl)-3-oxopiperidine-1-carboxylate.

Mechanistic Insight :

Oxidation proceeds via a two-electron mechanism, forming a carbonyl group without over-oxidation.

2.3. Alkylation of the Aminomethyl Group

The primary amine undergoes alkylation with electrophiles:

-

Reagent : Alkyl halides (e.g., methyl iodide, benzyl bromide).

-

Conditions : Base (e.g., KCO), polar aprotic solvent (e.g., DMF), 50–80°C .

-

Product : N-Alkylated derivatives (e.g., tert-butyl 4-((methylamino)methyl)-3-hydroxypiperidine-1-carboxylate).

Example Reaction :

Comparative Reaction Data

The table below summarizes reactions of this compound and structurally related compounds:

Stereochemical Considerations

The stereochemistry at C3 and C4 (e.g., 3S,4S or 3S,4R configurations) significantly impacts reactivity:

-

Hydroxyl group orientation influences oxidation rates; equatorial -OH oxidizes faster than axial .

-

Aminomethyl group position affects alkylation selectivity due to steric hindrance .

Industrial-Scale Modifications

Large-scale syntheses emphasize:

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a precursor for synthesizing pharmaceuticals targeting various diseases:

- Cancer Treatment : Research indicates that it can inhibit specific protein kinases involved in tumor growth, leading to reduced cell proliferation in vitro. This suggests potential applications in cancer therapies .

- Neurological Disorders : Its derivatives have demonstrated neuroprotective effects against amyloid beta-induced toxicity in astrocytes, indicating potential for treating Alzheimer’s disease and other neurodegenerative conditions .

Organic Synthesis

In organic chemistry, tert-butyl 4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate serves as a valuable building block for synthesizing complex molecules. Its ability to undergo various reactions—such as oxidation, reduction, and substitution—enables the development of new compounds with enhanced biological activity.

Biochemical Research

The compound's interaction with biological molecules makes it useful in biochemical studies. It can act as an inhibitor or modulator of enzyme activity, influencing critical cellular signaling pathways related to neurotransmission and cell proliferation.

Case Studies

Several case studies highlight the compound's efficacy:

- Anticancer Efficacy : In vitro studies have shown that this compound enhances apoptosis in specific cancer cell lines, suggesting its potential role as a therapeutic agent .

- Enzyme Targeting : Investigations into its inhibitory effects on protein tyrosine kinases revealed promising results, indicating that structural modifications could enhance its efficacy against cancer cells .

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for various enzymes, affecting their activity and function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with modifications at positions 3 and 4 of the piperidine ring, affecting physicochemical properties, synthetic utility, and biological interactions. Key differences include substituent polarity, steric bulk, and stereochemistry.

Data Table: Structural and Molecular Comparisons

Key Differences and Implications

Substituent Effects: The aminomethyl group in the target compound enhances nucleophilic reactivity compared to simpler amines (e.g., 443955-98-4) . Methoxy substitution (1171125-92-0) increases lipophilicity (logP ~1.2 vs. 0.5 for the target compound), impacting membrane permeability . Fluorophenyl derivatives (1354963-69-1) exhibit higher molecular weights (~313 g/mol) and altered binding affinities due to fluorine’s electronegativity .

Stereochemical Variations :

- The target compound’s (3R,4R) configuration contrasts with (3S,4R) isomers (e.g., 1171125-92-0), which may exhibit divergent biological activities or crystallization behaviors .

Synthetic Utility: The hydroxyl group in the target compound facilitates hydrogen bonding in crystallization, as evidenced by its use in SHELX-refined X-ray structures . Compounds lacking hydroxyl groups (e.g., 4-(aminomethyl)piperidine-1-carboxylate ) are less polar, favoring organic-phase reactions.

Biological Activity

Tert-butyl 4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate, also known as tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate, is a compound that has garnered attention in medicinal and biochemical research due to its unique structural properties and potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The molecular structure of this compound includes a piperidine ring with an amino group and a hydroxyl group, which contribute to its reactivity and interaction with biological targets. The tert-butyl group enhances the compound's stability and solubility.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. It may act as an inhibitor or modulator, influencing pathways related to cell proliferation and survival.

Biological Activity

Recent studies have highlighted several key areas where this compound exhibits significant biological activity:

- Inhibition of Protein Kinases : Research indicates that this compound can effectively inhibit specific protein kinases involved in tumor growth. This inhibition leads to reduced cell proliferation in vitro, suggesting potential applications in cancer therapy .

- Neuroprotective Effects : Derivatives of this compound have shown neuroprotective properties against amyloid beta-induced toxicity in astrocytes. In vitro studies revealed that treatment with related compounds improved cell viability and reduced the production of inflammatory cytokines .

- Biochemical Interactions : The compound's unique structure allows it to serve as a precursor for synthesizing pharmaceutical agents targeting specific pathways involved in diseases. Its interactions with biological molecules make it valuable for biochemical studies .

Table 1: Summary of Key Studies on Biological Activity

Notable Research Highlights

- Inhibition of Tumor Growth : A study demonstrated that this compound inhibits protein kinases critical for tumor growth, which could lead to novel cancer therapies.

- Neuroprotective Mechanisms : Research indicated that the compound protects astrocytes from amyloid beta toxicity by reducing inflammatory responses, suggesting its potential role in treating neurodegenerative diseases like Alzheimer's .

- Biochemical Applications : The compound serves as a versatile tool in biochemical research due to its ability to modify the activity of various molecular targets, paving the way for new therapeutic agents .

Q & A

Q. What synthetic strategies are recommended for achieving high-purity Tert-butyl 4-(aminomethyl)-3-hydroxypiperidine-1-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step protocols with careful protection/deprotection of functional groups. For example:

- Step 1 : Introduce the aminomethyl group via reductive amination or nucleophilic substitution, using reagents like ammonia derivatives and reducing agents (e.g., NaBH4).

- Step 2 : Protect the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group using Boc anhydride in a basic medium (e.g., DMAP, DIPEA) .

- Step 3 : Hydroxyl group introduction via oxidation (e.g., mCPBA) or hydroxylation under controlled pH (e.g., Sharpless dihydroxylation analogs) .

- Purification : Use silica gel chromatography or recrystallization to isolate the product. Validate purity via HPLC (>95% by area) and NMR (absence of residual solvents) .

Q. Which spectroscopic and chromatographic methods are most effective for structural characterization?

- Methodological Answer :

- <sup>1</sup>H/<sup>13</sup>C NMR : Confirm the Boc group (δ ~1.4 ppm for tert-butyl), aminomethyl (δ ~2.8–3.2 ppm), and hydroxyl proton (δ ~1.5–2.5 ppm, broad).

- IR Spectroscopy : Identify carbonyl (C=O, ~1690–1720 cm<sup>-1</sup>) and hydroxyl (-OH, ~3200–3600 cm<sup>-1</sup>) stretches .

- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]<sup>+</sup> for C12H24N2O3, calculated m/z 244.18) .

- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients to assess purity and stability .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if dust/aerosols form .

- Ventilation : Work in a fume hood to avoid inhalation. Ensure emergency eyewash stations and showers are accessible .

- Storage : Keep in airtight containers under inert gas (N2 or Ar) at 2–8°C to prevent Boc group degradation .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can regioselectivity challenges during hydroxyl and aminomethyl group introduction be resolved?

- Methodological Answer :

- Protection Strategies : Temporarily block reactive sites (e.g., Boc for amine, silyl ethers for hydroxyl) to direct functionalization. For example, use TBDMS-Cl to protect the hydroxyl group before aminomethylation .

- Catalytic Control : Employ transition-metal catalysts (e.g., Pd/C for hydrogenation) or enzymatic methods to enhance regioselectivity .

- Computational Modeling : Use DFT calculations to predict reactive sites and optimize reaction conditions (e.g., solvent polarity, temperature) .

Q. How should researchers address discrepancies in reported synthetic yields for analogous piperidine derivatives?

- Methodological Answer :

- Parameter Optimization : Systematically vary reaction parameters (e.g., solvent: DMF vs. THF; temperature: 0°C vs. RT) and track yields .

- Controlled Replicates : Conduct triplicate experiments to assess reproducibility. Use ANOVA to identify statistically significant variables.

- Byproduct Analysis : Characterize side products via LC-MS to identify competing pathways (e.g., over-oxidation, Boc cleavage) .

- Literature Cross-Validation : Compare methods from independent studies (e.g., thiocyanate-mediated cyclization vs. coupling reactions) to identify optimal conditions .

Q. What methodologies are recommended for stability studies under varying pH and temperature conditions?

- Methodological Answer :

- Accelerated Degradation Studies :

- pH Stability : Incubate the compound in buffers (pH 1–13) at 25°C and 40°C. Monitor degradation via HPLC at 0, 24, 48, and 72 hours .

- Thermal Stability : Use TGA/DSC to determine decomposition temperatures. Store samples at 40°C/75% RH for 4 weeks and assess mass loss .

- Degradation Pathway Identification :

- Use LC-MS/MS to isolate and characterize degradation products (e.g., Boc deprotection, hydroxyl oxidation) .

- Stabilization Strategies :

- Add antioxidants (e.g., BHT) or lyophilize the compound to enhance shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.